Receptor Binding Profile: Quantified CB2 Selectivity of JWH-015 vs. WIN 55,212-2 and AM1241
In a direct comparative binding study conducted under identical assay conditions, JWH-015 displayed a distinct selectivity profile compared to other CB2 agonists. While WIN 55,212-2 is a non-selective agonist with high affinity for both CB1 and CB2 (CB1 Ki = 1.9 nM, CB2 Ki = 0.3 nM, 6-fold selectivity), and AM1241 is a highly selective CB2 agonist (CB1 Ki = 280 nM, CB2 Ki = 3.4 nM, 82-fold selectivity), JWH-015 occupies an intermediate position with moderate CB2 selectivity (CB1 Ki = 383 nM, CB2 Ki = 14 nM, 27-fold selectivity) [1]. This moderate selectivity, rather than the high selectivity of AM1241 or the non-selectivity of WIN 55,212-2, defines its unique pharmacological fingerprint.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | CB2 Ki = 14 nM; CB1 Ki = 383 nM; Selectivity Ratio = 27-fold |
| Comparator Or Baseline | WIN 55,212-2: CB2 Ki = 0.3 nM, CB1 Ki = 1.9 nM, 6-fold; AM1241: CB2 Ki = 3.4 nM, CB1 Ki = 280 nM, 82-fold |
| Quantified Difference | JWH-015 is 4.5x more CB2-selective than WIN 55,212-2 but 3x less selective than AM1241 |
| Conditions | Radioligand displacement assays using [3H]CP 55,940 in membranes from cells expressing human CB1 or CB2 receptors |
Why This Matters
This quantified, intermediate selectivity profile makes JWH-015 a unique tool for studying CB2-mediated effects where residual CB1 activity is a confounding variable, distinct from both non-selective and highly selective alternatives.
- [1] Han S, Thatte J, Buzard DJ, Jones RM. Therapeutic utility of cannabinoid receptor type 2 (CB2) selective agonists. Journal of Medicinal Chemistry. 2013;56(18):7161-7176. View Source
